N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H28N6O and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.23245954 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
- Compounds incorporating triazolo and pyridazine motifs have been synthesized and evaluated for various biological activities. For instance, research on thienopyrimidine derivatives has demonstrated pronounced antimicrobial activity, highlighting the potential of similar structures in developing new antimicrobial agents (Bhuiyan et al., 2006).
Potential for Insecticidal Application
- Studies on heterocycles incorporating a thiadiazole moiety against cotton leafworm, Spodoptera littoralis, indicate that compounds with similar structures could be investigated for insecticidal properties, offering avenues for agricultural applications (Fadda et al., 2017).
Analgesic and Antiparkinsonian Activities
- Research on thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine demonstrated good analgesic and antiparkinsonian activities, suggesting that compounds with the triazolopyridazine and piperidine elements might be explored for similar pharmacological effects (Amr et al., 2008).
Antihistaminic and Anti-inflammatory Activities
- Isothiazolopyridines of Mannich base type have been characterized for their analgesic properties, indicating that structurally related compounds could be of interest in developing new treatments for conditions requiring analgesic or anti-inflammatory interventions (Karczmarzyk & Malinka, 2008).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-15-22-23-18-9-10-19(24-26(15)18)25-13-5-8-17(14-25)20(27)21-12-11-16-6-3-2-4-7-16/h6,9-10,17H,2-5,7-8,11-14H2,1H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHGHSRXJZCYGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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